molecular formula C11H14O2 B2905473 2-methyl-3-(4-methylphenyl)propanoic Acid CAS No. 1012-15-3

2-methyl-3-(4-methylphenyl)propanoic Acid

Cat. No. B2905473
CAS RN: 1012-15-3
M. Wt: 178.231
InChI Key: ZJBQYRLHEYPLEL-UHFFFAOYSA-N
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Description

“2-methyl-3-(4-methylphenyl)propanoic Acid” is also referred to as α,4-Dimethylphenylacetic acid . It is an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus . The molecular formula is C10H12O2 .


Synthesis Analysis

The synthesis of “2-methyl-3-(4-methylphenyl)propanoic Acid” can be achieved from the reaction of pinonic acid with bromine in water . It can also be synthesized from 2-(4-methylphenyl)propanenitrile .


Molecular Structure Analysis

The molecular structure of “2-methyl-3-(4-methylphenyl)propanoic Acid” consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The average mass is 178.228 Da and the monoisotopic mass is 178.099380 Da .


Physical And Chemical Properties Analysis

“2-methyl-3-(4-methylphenyl)propanoic Acid” has a melting point of 37-42 °C and a boiling point of 231.67°C (rough estimate) . Its density is approximately 1.0041 (rough estimate) and it has a refractive index of 1.518-1.52 . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Enantioseparation and Chromatography

  • Countercurrent chromatography successfully enantioseparated 2-(3-methylphenyl)propanic acid and 2-(4-methylphenyl)propanoic acid using hydroxypropyl-β-cyclodextrin as a chiral selector. This process emphasized the impact of the methyl group's position on the benzene ring in enantiorecognition (Yang Jin et al., 2020).

Chemical Synthesis and Catalysis

  • A study on the rearrangement of ketalization of 2-(4-methylphenyl) propanoic acid used zinc acetate and cuprous chloride as catalysts, achieving a high yield of 89% (He Chong-heng, 2010).

Pharmacology and Bioactivity

  • Research on the tender leaves of Eucommia ulmoides Oliv. led to the isolation of new phenolic compounds, including variants of propanoic acid, which showed modest inhibitory activities in anti-inflammatory studies (Xiaolei Ren et al., 2021).
  • Another study synthesized 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, confirming its structure through various spectral methods and indicating potential for further pharmacological investigation (Zhang Dan-shen, 2009).

Materials Science

  • The synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid dye from 4-dimethylaminobenzaldehyde and methyl cyanoacetate explored its electronic properties and thermal analysis for potential applications in materials science (S. Kotteswaran et al., 2016).

Safety and Hazards

“2-methyl-3-(4-methylphenyl)propanoic Acid” is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

2-methyl-3-(4-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBQYRLHEYPLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a three-necked round-bottom 2000 ml flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and magnetic stirring bar, 18.9 g (0.82 mol) of sodium metal was dissolved in 450 ml of dry ethanol. To the resulting solution, 137 g (0.79 mol) of diethyl 2-methylmalonate was added dropwise within 15 minutes. This mixture was stirred for 15 minutes; then, 146 g (0.79 mol) of p-methylbenzyl bromide was added with vigorous stirring at a rate that allowed the reaction mixture to maintain a gentle reflux. Additionally, this mixture was refluxed for 4 hours, then cooled to room temperature. A solution of 151 g of potassium hydroxide in 500 ml of water was added. This mixture was refluxed for 2 hours to saponificate the ester formed. Ethanol and water were distilled off. To the residue, 500 ml of water, and then 12 M HCl (to pH 1) were added. Crude 2-(4-methylphenyl)-2-methylmalonic acid precipitated along with potassium chloride. This precipitate was filtered off and washed with 500 ml of CH2Cl2. The solution obtained was evaporated to dryness to give crude substituted methylmalonic acid. This acid was decarboxylated by heating for 2 hours at 180° C. to form crude 3-(4-methylphenyl)-2-methylpropionic acid (and CO2 as a byproduct). The crude 3-(2-bromophenyl)-2-methylpropionic acid was used without further purification. A mixture of this acid and 200 ml of SOCl2 was refluxed for 3 hours. Then, thionyl chloride was distilled off in vacuum. Fractional distillation gave the title product, b.p. 93-95° C./1 mm Hg. Yield, 181 g (72%) of a colorless oil.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
137 g
Type
reactant
Reaction Step Two
Quantity
146 g
Type
reactant
Reaction Step Three
Quantity
151 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name

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